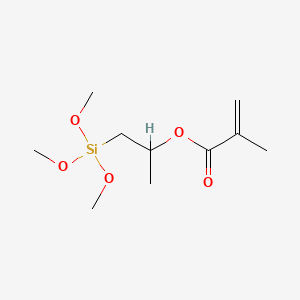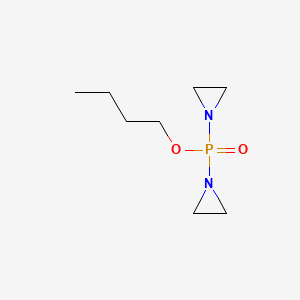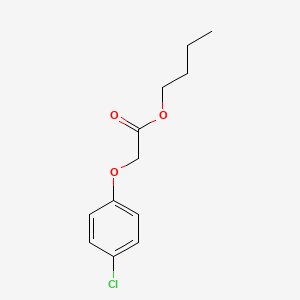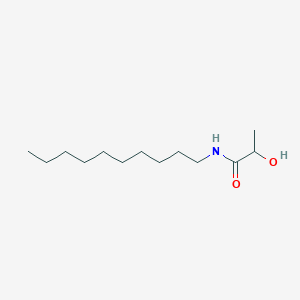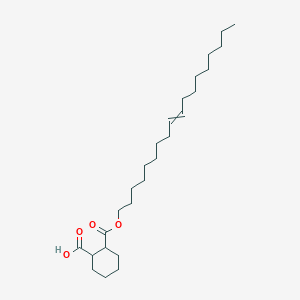
Einecs 262-223-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . Silica, vitreous, is a form of silicon dioxide (SiO₂) and is commonly found in nature as quartz. It is widely used in various industries due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silica, vitreous, can be synthesized through several methods, including:
Sol-Gel Process: This method involves the hydrolysis and condensation of silicon alkoxides (e.g., tetraethyl orthosilicate) in the presence of water and a catalyst. The resulting gel is then dried and heated to form vitreous silica.
Flame Hydrolysis: Silicon tetrachloride (SiCl₄) is vaporized and reacted with hydrogen and oxygen in a flame, producing silica particles that are then fused to form vitreous silica.
Chemical Vapor Deposition (CVD): Silicon-containing gases (e.g., silane, SiH₄) are decomposed at high temperatures to deposit a thin layer of silica on a substrate.
Industrial Production Methods
In industrial settings, vitreous silica is often produced using the flame hydrolysis method due to its efficiency and scalability. The process involves the continuous feeding of silicon tetrachloride into a hydrogen-oxygen flame, where it reacts to form silica particles. These particles are then collected and fused to form a solid vitreous silica product.
Chemical Reactions Analysis
Types of Reactions
Silica, vitreous, can undergo various chemical reactions, including:
Oxidation: Silica is generally resistant to oxidation due to its stable SiO₂ structure.
Reduction: Silica can be reduced to silicon in the presence of strong reducing agents, such as magnesium or aluminum, at high temperatures.
Substitution: Silica can react with certain chemicals to form substituted silicates. For example, it can react with sodium hydroxide to form sodium silicate.
Common Reagents and Conditions
Oxidation: Typically, no specific reagents are required as silica is already in its oxidized form.
Reduction: Strong reducing agents like magnesium or aluminum are used at high temperatures (above 1000°C).
Substitution: Sodium hydroxide (NaOH) is commonly used in aqueous solutions at elevated temperatures.
Major Products Formed
Reduction: Silicon (Si) and magnesium oxide (MgO) or aluminum oxide (Al₂O₃).
Substitution: Sodium silicate (Na₂SiO₃).
Scientific Research Applications
Silica, vitreous, has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst support and in chromatography for separating and analyzing compounds.
Biology: Employed in the preparation of biosensors and as a substrate for cell culture.
Medicine: Utilized in drug delivery systems and as a component in dental materials.
Industry: Used in the production of glass, ceramics, and as a filler in rubber and plastics.
Mechanism of Action
The mechanism by which silica, vitreous, exerts its effects depends on its application. For example:
Catalysis: Silica acts as a support material, providing a large surface area for catalytic reactions.
Drug Delivery: Silica nanoparticles can encapsulate drugs and release them in a controlled manner.
Biosensors: Silica substrates can immobilize biomolecules, allowing for the detection of specific analytes.
Comparison with Similar Compounds
Similar Compounds
Quartz: Another form of silicon dioxide with a crystalline structure.
Fused Silica: Similar to vitreous silica but produced by melting high-purity quartz.
Silica Gel: Amorphous form of silicon dioxide used as a desiccant.
Uniqueness
Vitreous silica is unique due to its amorphous structure, which provides different physical and chemical properties compared to its crystalline counterparts. It has a higher thermal stability and lower thermal expansion, making it suitable for high-temperature applications.
Properties
CAS No. |
60412-98-8 |
|---|---|
Molecular Formula |
C26H46O4 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
2-octadec-9-enoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C26H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-30-26(29)24-21-18-17-20-23(24)25(27)28/h9-10,23-24H,2-8,11-22H2,1H3,(H,27,28) |
InChI Key |
LWMJNFRARYGRPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C1CCCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)
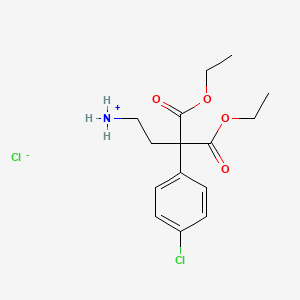

![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)
![tert-butyl-[(3Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-[(2Z)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13761648.png)
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)
![2-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13761655.png)


